2,2'-Diamino-2'-deoxyadenosine

Descripción general

Descripción

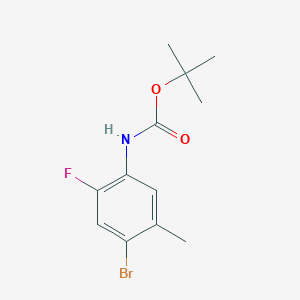

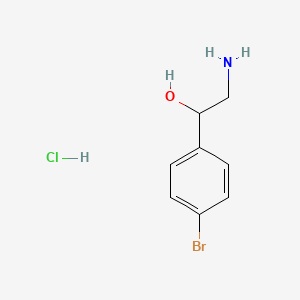

2,2’-Diamino-2’-deoxyadenosine is a derivative of the nucleoside adenosine . It is a product of Thermo Scientific Chemicals and is used for research purposes .

Synthesis Analysis

The synthesis of 2,2’-Diamino-2’-deoxyadenosine involves the use of enzymes overexpressed in Escherichia coli . The process also involves the conversion of 2’-deoxyadenosine to 2’-deoxynucleoside 5’-triphosphates .Molecular Structure Analysis

The molecular formula of 2,2’-Diamino-2’-deoxyadenosine is C10H15N7O3 . It is an analogue of adenine and pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type .Chemical Reactions Analysis

2,2’-Diamino-2’-deoxyadenosine is involved in various chemical reactions. For instance, it is used in the biosynthesis of 2-halogenated-2’-deoxyadenosines, which are important antiviral and anticancer drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Diamino-2’-deoxyadenosine include a molecular weight of 281.271 Da . It has a density of 2.3±0.1 g/cm3, a boiling point of 775.6±70.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.8 mmHg at 25°C .Aplicaciones Científicas De Investigación

Radical Oxidation of the Adenine Moiety

A study by Frelon, Douki, and Cadet (2002) explored the radical oxidation of the adenine moiety of nucleosides, including 2,2'-Diamino-2'-deoxyadenosine. They developed a high-performance liquid chromatography method coupled with tandem mass spectrometry for measuring modified nucleosides resulting from radical oxidation. This research is significant for understanding the potential biological markers of oxidative stress and Fenton reactions involving 2,2'-Diamino-2'-deoxyadenosine (Frelon, S., Douki, T., & Cadet, J., 2002).

Chromatographic Separation Techniques

Thoithi et al. (1995) developed a liquid chromatographic method to separate diamino analogues of 2,2'-Diamino-2'-deoxyadenosine from its main degradation product, adenine. This method is crucial for purifying and analyzing the compound in research settings, providing insights into its stability and behavior under various conditions (Thoithi, G., Schepdael, A., Herdewijn, P., Roets, E., & Hoogmartens, J., 1995).

Molecular Imprinting for Selective Detection

Scorrano et al. (2015) developed a novel molecularly imprinted polymer composite membrane for the selective detection of 2-deoxyadenosine, a key marker in tumor diagnosis. This study highlights the application of molecular imprinting technology in creating sensitive and selective detection systems for components like 2,2'-Diamino-2'-deoxyadenosine in biological samples (Scorrano, S., Mergola, L., Di Bello, M. D., Lazzoi, M. R., Vasapollo, G., & Del Sole, R., 2015).

DNA Lesions and Repair Mechanisms

Chatgilialoglu, Ferreri, and Terzidis (2011) conducted a study on purine 5',8-cyclonucleoside lesions, including those involving 2,2'-Diamino-2'-deoxyadenosine. This research is critical in understanding DNA modifications and potential lesions in mammalian cells, contributing to our knowledge of DNA damage and repair mechanisms (Chatgilialoglu, C., Ferreri, C., & Terzidis, M. A., 2011).

Mecanismo De Acción

Target of Action

The primary target of 2,2’-Diamino-2’-deoxyadenosine is the enzyme purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which is responsible for the recycling of purine nucleosides.

Mode of Action

The compound interacts with its target, purine nucleoside phosphorylase, by binding to its active site . This interaction can lead to changes in the enzyme’s activity, potentially enhancing its function.

Biochemical Pathways

2,2’-Diamino-2’-deoxyadenosine affects the purine salvage pathway . This pathway is responsible for the recycling of purine nucleosides, which are essential components of DNA and RNA. By interacting with purine nucleoside phosphorylase, the compound can influence the production of these nucleosides.

Pharmacokinetics

Similar compounds, such as 2-chloro-2’-deoxyadenosine, have been shown to have concentration-dependent elimination half-lives

Result of Action

It is known that the compound can influence the activity of purine nucleoside phosphorylase, potentially affecting the production of purine nucleosides .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-4-amino-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N7O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1,11H2,(H4,12,13,15,16)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFJLWYUVQLAHS-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857443 | |

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Diamino-2'-deoxyadenosine | |

CAS RN |

215943-79-6 | |

| Record name | 2,2'-Diamino-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1376009.png)

![3-Bromo-5-chlorothieno[3,2-b]pyridine](/img/structure/B1376020.png)

![Tert-butyl 2-chloro-4-morpholino-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1376021.png)

![Tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B1376022.png)

![6-Bromo-3,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1376023.png)

![7-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B1376024.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)